[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-
Description
Contextualizing Biphenyl (B1667301) Derivatives in Contemporary Chemical Science
Biphenyls, which are organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond, represent a fundamental structural motif in organic chemistry. rsc.org This core structure is the backbone for a vast array of molecules, including natural products, pharmaceuticals, and advanced materials. nih.gov The versatility of the biphenyl scaffold allows for the synthesis of derivatives with a wide range of physical, chemical, and biological properties. byjus.com
In materials science, biphenyl derivatives are integral to the development of liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov In the pharmaceutical and agrochemical industries, the biphenyl structure is a key pharmacophore in many active compounds, contributing to their therapeutic or pesticidal effects. byjus.comspectrabase.com The functionalization of the biphenyl core is a critical step in tailoring these molecules for specific applications, as the unsubstituted biphenyl molecule is relatively non-reactive. nih.gov
The Significance of Hydroxylated and Alkoxylated Biphenyl Architectures in Research
The introduction of hydroxyl (-OH) and alkoxy (e.g., methoxy (B1213986), -OCH₃) groups onto the biphenyl framework dramatically influences the molecule's properties and reactivity. Hydroxylated biphenyls, a class of polyphenolic compounds, are of particular interest due to their biological activities. researchgate.net The hydroxyl group can participate in hydrogen bonding and may play a crucial role in the molecule's interaction with biological targets, such as proteins and enzymes. rsc.org These compounds have been investigated for their potential to counteract oxidative stress. researchgate.net
Alkoxylated, and specifically methoxylated, biphenyls are also significant. The methoxy group can alter the electronic properties of the aromatic rings and affect the molecule's solubility and metabolic stability. nih.gov The presence of both hydroxyl and methoxy groups, as in the case of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, can lead to complex and potentially useful biological and chemical characteristics. These substituted biphenyls are often explored as intermediates in the synthesis of more complex molecules and as potential therapeutic agents. nih.gov
Aims and Scope of Comprehensive Academic Investigation of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
While the broader classes of biphenyls, hydroxylated biphenyls, and methoxylated biphenyls are well-documented, specific data for the isomer [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- is not extensively available in public literature. Therefore, this article aims to provide a comprehensive academic investigation of this specific compound by drawing upon established principles of organic chemistry and data from structurally similar molecules.
The scope of this investigation includes:
Proposing plausible synthetic routes for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- based on well-established cross-coupling reactions.
Presenting predicted spectroscopic data to aid in the potential identification and characterization of the compound.
Estimating its key physicochemical properties through comparison with related analogues.
Discussing potential areas of research and application based on the known activities of similar substituted biphenyls.
This article serves as a foundational reference for researchers interested in the specific properties and potential of this under-investigated biphenyl derivative.
Structure
3D Structure
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-10-8-12(16-2)9-13(15)14(10)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
InChI Key |
YCWSZJSHUBYJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl
Retrosynthetic Analysis and Strategic Disconnections for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the most apparent and strategic disconnection is across the central carbon-carbon single bond connecting the two phenyl rings (the biaryl axis). This approach is central to many biphenyl (B1667301) synthesis strategies. researchgate.net
This primary disconnection leads to two main retrosynthetic pathways, each involving the coupling of two different aromatic precursors:
Disconnection A: This pathway involves breaking the bond between C1 and C1'. This suggests a coupling reaction between a derivative of 2-methoxy-4-methylphenol (B1669609) (Ring A precursor) and a simple benzene (B151609) derivative (Ring B precursor). The specific functionalities on the precursor rings would depend on the chosen coupling methodology. For instance, in the context of a Suzuki-Miyaura coupling, this would translate to a reaction between a halogenated 2-methoxy-4-methylphenol and phenylboronic acid, or vice-versa.
Disconnection B: An alternative disconnection involves forming the bond between a derivative of 3-methyl-5-methoxyphenol (as the precursor to the substituted ring) and an ortho-functionalized benzene ring that can be converted to the phenol (B47542). This route might be considered if the required starting materials are more readily accessible or if this disconnection offers superior control over regioselectivity in the subsequent coupling step.
A secondary set of strategies involves forming the biphenyl core first and then introducing the functional groups. In this approach, the retrosynthetic analysis would first disconnect the hydroxyl, methoxy (B1213986), and methyl groups, leading back to a biphenyl parent molecule. This strategy relies heavily on the ability to control the regioselectivity of electrophilic aromatic substitution or directed functionalization reactions on the biphenyl skeleton.
These disconnections form the basis for the synthetic strategies detailed in the following sections, primarily focusing on catalytic methods that offer high efficiency and selectivity.
Catalytic Approaches to Biphenyl Core Formation for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- Synthesis
The construction of the biphenyl core is the pivotal step in the synthesis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to achieve this transformation efficiently. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing biaryl linkages. rsc.orgarabjchem.org Several named reactions are applicable, with the Suzuki-Miyaura coupling being a prominent choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. google.comorgsyn.org
Suzuki-Miyaura Coupling: A plausible Suzuki-Miyaura approach to [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would involve the reaction of an aryl halide with an arylboronic acid. Following Disconnection A, two specific routes emerge:
Route 1: Coupling of 2-bromo-6-methoxy-4-methylphenol (B14129083) with phenylboronic acid.
Route 2: Coupling of 2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a halobenzene like iodobenzene (B50100) or bromobenzene.
These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. acs.org The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphines like SPhos or XPhos often employed for challenging couplings. google.com
Other Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is widely used, other cross-coupling methods offer alternative pathways:
Hiyama Coupling: This reaction utilizes organosilanes and is activated by a fluoride (B91410) source. It is noted for the low toxicity and high stability of the organosilane reagents. rsc.orgorganic-chemistry.org
Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. rsc.orgacs.org
Negishi Coupling: Involving an organozinc reagent, this reaction is known for its high reactivity and functional group tolerance. rsc.org
The selection of a specific cross-coupling reaction often depends on the availability of starting materials, functional group compatibility, and the desired scale of the synthesis.
| Reaction Name | Organometallic Reagent (Ar-M) | Aryl Electrophile (Ar'-X) | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Ar'-Cl, Br, I, OTf | Pd(0) complexes | Mild conditions, high functional group tolerance, commercially available reagents. orgsyn.org |
| Hiyama | Arylsilane | Ar'-Br, I | Pd(0) complexes | Low toxicity of silicon reagents, stable reagents. rsc.orgorganic-chemistry.org |
| Kumada | Aryl-MgX | Ar'-Cl, Br, I | Ni or Pd complexes | High reactivity of Grignard reagents. rsc.org |
| Negishi | Aryl-ZnX | Ar'-Cl, Br, I, OTf | Pd or Ni complexes | High reactivity and functional group tolerance. rsc.org |
Oxidative coupling reactions represent a more atom-economical approach to biphenyl synthesis, as they involve the formation of the C-C bond through the direct coupling of two C-H bonds, thus avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.govgoogle.com
For the synthesis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, an oxidative coupling strategy could theoretically involve the direct dimerization of a substituted phenol or the cross-coupling of a phenol with benzene. These reactions are often mediated by high-valent metal species (e.g., Fe(III), Cu(II), V(V), Pd(II)) that facilitate the C-H activation process. researchgate.netgoogle.com
A significant challenge in oxidative coupling is controlling the regioselectivity. The formation of phenoxyl radicals can lead to coupling at various ortho and para positions, potentially resulting in a mixture of isomers. cnr.it However, the steric hindrance and electronic effects of the substituents on the starting phenol can be leveraged to direct the coupling to the desired position. For example, bulky ortho-substituents can favor ortho-ortho C-C coupling. researchgate.net
Recent advancements have focused on developing catalytic systems that offer greater control and efficiency. Palladium-catalyzed oxidative coupling, often under an atmosphere of molecular oxygen as the terminal oxidant, provides a promising avenue for the direct arylation of arenes. google.comrsc.org These methods are continually being refined to lower catalyst loadings and broaden their substrate scope. google.com
Regioselective Functionalization Techniques for the Biphenyl Skeleton of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
An alternative synthetic strategy involves the initial synthesis of a simpler biphenyl precursor, followed by the stepwise and regioselective introduction of the required functional groups. This approach hinges on the ability to control the position of functionalization on the pre-formed biaryl core.
Introducing a hydroxyl group at a specific position on an aromatic ring is a critical transformation. For a biphenyl skeleton, direct hydroxylation can be achieved through various methods. One powerful strategy is directed C-H hydroxylation, where an existing functional group on the molecule directs the oxidant to a specific C-H bond. For instance, a hydroxyl group can direct the palladium(II)-catalyzed C(sp²)-H hydroxylation to its ortho position. nih.gov This would be particularly useful for synthesizing biphenols from a biphenyl-2-ol precursor.
Alternatively, more classical approaches can be considered. For example, a boronic acid-substituted biphenyl can undergo oxidation (e.g., with hydrogen peroxide) to yield the corresponding phenol. This method offers excellent regiocontrol, as the position of the hydroxyl group is predetermined by the position of the boronic acid. Copper-catalyzed hydroxylation of benzene and its derivatives using hydrogen peroxide has also been explored, offering a direct route to phenols. rsc.org The selectivity of such reactions can be enhanced by incorporating the catalyst into mesoporous materials, which can prevent over-oxidation of the phenol product. rsc.org
The introduction of methoxy and methyl groups requires careful consideration of the directing effects of the substituents already present on the biphenyl ring.
Methoxy Group Installation: The methoxy group is typically installed via the Williamson ether synthesis, which involves the methylation of a corresponding hydroxyl group. prepchem.com This is a high-yielding and reliable reaction, usually employing a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Therefore, the primary challenge is not the methylation reaction itself, but the regioselective synthesis of the precursor phenol. The methoxy group is known to be an ortho-, para- director in electrophilic aromatic substitution, a property that influences subsequent functionalization steps. wikipedia.orgmasterorganicchemistry.com
Methyl Group Installation: The methyl group can be introduced through Friedel-Crafts alkylation. rsc.org This reaction involves an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts alkylation on highly functionalized aromatics can be problematic, suffering from issues like polyalkylation and unwanted rearrangements. The directing effects of the existing hydroxyl and methoxy groups would strongly influence the position of methylation. Both are activating, ortho-, para-directing groups, which could lead to a mixture of products if multiple positions are available. masterorganicchemistry.com
A more controlled method for installing a methyl group is through a cross-coupling reaction. For example, a halogenated biphenyl precursor can be coupled with an organometallic reagent like methylmagnesium bromide (in a Kumada coupling) or by using a suitable organotin or organoboron reagent. This approach offers superior regiochemical control compared to electrophilic substitution.
| Functional Group | Method | Reagents | Key Considerations |
|---|---|---|---|
| Hydroxyl (-OH) | Directed C-H Hydroxylation | Pd(II) catalyst, oxidant (e.g., ᵗBuOOH) | Requires a directing group; offers high regioselectivity. nih.gov |
| Oxidation of Arylboronic Acid | H₂O₂, base | Position is pre-determined by the boronic acid placement. | |
| Methoxy (-OCH₃) | Williamson Ether Synthesis | Methyl halide (e.g., CH₃I), base (e.g., K₂CO₃) | Requires a precursor phenol; generally high-yielding. prepchem.com |
| Methyl (-CH₃) | Friedel-Crafts Alkylation | CH₃-X, Lewis Acid (e.g., AlCl₃) | Risk of polyalkylation and lack of regioselectivity. rsc.org |
| Cross-Coupling Reaction | Halogenated biphenyl + organometallic methyl reagent | Excellent regiochemical control. |
Green Chemistry Principles in the Synthesis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. acs.orgresearchgate.net The proposed Suzuki-Miyaura synthesis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- can be made more sustainable through several key considerations.
Atom Economy: The Suzuki-Miyaura reaction itself has a reasonably good atom economy, with the main byproducts being inorganic salts derived from the base and the boronic acid moiety. researchgate.net Careful selection of starting materials can further optimize this.
Use of Greener Solvents: Traditional Suzuki-Miyaura couplings often employ organic solvents like toluene (B28343) or dioxane. A greener approach would involve the use of more benign solvents such as ethanol, water, or mixtures thereof. researchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. researchgate.net The development of water-soluble catalysts and ligands has made aqueous Suzuki-Miyaura reactions increasingly feasible.
Catalyst Efficiency and Recycling: Minimizing the amount of palladium catalyst used is a key green objective due to its cost and toxicity. The use of highly active catalysts at low loadings (ppm levels) is desirable. Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid matrix, can facilitate catalyst recovery and reuse, thereby reducing waste. researchgate.net
Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. beilstein-journals.org
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste and purification efforts. |
| Atom Economy | Utilizing reactions with high conversion of reactants to product. | Maximized efficiency of material use. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. | Improved safety and reduced environmental harm. |
| Designing Safer Chemicals | The target molecule itself would need to be assessed for its toxicological profile. | N/A |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ethanol, or solventless conditions. acs.org | Reduced VOC emissions and solvent waste. |
| Design for Energy Efficiency | Utilizing microwave heating or conducting reactions at ambient temperature. beilstein-journals.org | Lower energy consumption and carbon footprint. |
| Use of Renewable Feedstocks | Investigating bio-based sources for starting materials. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Designing the synthesis to avoid unnecessary protection/deprotection steps. | Fewer reaction steps, less waste. |
| Catalysis | Using highly efficient palladium catalysts at low loadings and exploring recyclable heterogeneous catalysts. researchgate.net | Reduced metal waste and improved cost-effectiveness. |
| Design for Degradation | Considering the environmental fate of the final product. | N/A |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent excursions. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |
Scale-Up Considerations and Process Optimization for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. acs.org The scale-up of the proposed Suzuki-Miyaura synthesis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would present several challenges and opportunities for optimization. acs.orgmdpi.com
Process Optimization:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for optimizing parameters such as temperature, pressure, and reactant concentrations to maximize throughput and minimize reaction time.
Catalyst Loading and Lifetime: On a large scale, minimizing the cost of the palladium catalyst is critical. This involves optimizing the catalyst loading to the lowest effective level and understanding the catalyst's stability and potential for deactivation over time.
Mixing and Mass Transfer: Ensuring efficient mixing is crucial in large reactors to maintain homogeneity and achieve consistent reaction rates. Mass transfer limitations, particularly in heterogeneous catalysis, need to be addressed.
Impurity Profile: Identifying and controlling the formation of impurities is vital for ensuring the final product meets the required specifications. This includes byproducts from side reactions and residual palladium. acs.org
Scale-Up Challenges:
Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Efficient heat removal is necessary to prevent temperature runaways and ensure product quality.
Work-up and Product Isolation: The laboratory-scale work-up procedures, such as extraction and chromatography, are often not practical for large-scale production. Developing efficient crystallization or distillation methods for product isolation is crucial.
Palladium Removal: Stringent regulations often limit the amount of residual palladium in the final product, especially for pharmaceutical applications. acs.org Implementing effective palladium scavenging techniques is a critical step in the purification process. acs.org
Safety: A comprehensive safety assessment is required to identify and mitigate potential hazards associated with the process, including the handling of flammable solvents and reactive reagents.
| Parameter | Laboratory Scale | Industrial Scale | Optimization/Scale-Up Strategy |
| Batch Size | Milligrams to grams | Kilograms to tons | Staged scale-up with pilot plant trials. |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Ensure adequate mixing and heat transfer with appropriate agitator and jacket design. |
| Heating/Cooling | Heating mantle, oil bath | Steam/cooling fluid in reactor jacket | Precise temperature control is critical for safety and product quality. |
| Reagent Addition | Manual addition | Controlled addition via pumps | Control of addition rates to manage exotherms. |
| Work-up | Liquid-liquid extraction, chromatography | Crystallization, filtration, distillation | Develop robust and scalable purification methods. |
| Palladium Removal | Not always a primary focus | Critical for product purity | Use of scavengers, activated carbon, or specialized filtration. acs.org |
Electrophilic Aromatic Substitution Reactions of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The substituted phenyl ring in [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3). wikipedia.orglibretexts.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org
All three substituents are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgmasterorganicchemistry.com In the case of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the directing effects of the substituents are as follows:
The hydroxyl group at position 2 is a strongly activating ortho, para-director.
The methoxy group at position 4 is also a strongly activating ortho, para-director.
The methyl group at position 6 is a weakly activating ortho, para-director.
The positions for electrophilic attack on the substituted ring are C3 and C5. The C2, C4, and C6 positions are already substituted. The directing effects of the existing substituents will influence the regioselectivity of further substitution. The hydroxyl and methoxy groups are stronger activators than the methyl group, and their directing effects will likely dominate. Steric hindrance from the existing substituents and the second phenyl ring will also play a significant role in determining the site of substitution.
Typical electrophilic aromatic substitution reactions that this compound is expected to undergo include:
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom onto the activated ring.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2). masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid would result in the introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst would introduce alkyl or acyl groups, respectively.
The table below summarizes the expected major products of electrophilic aromatic substitution on the substituted ring, considering both electronic and steric factors.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br2, FeBr3 | 3-Bromo-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- and 5-Bromo-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- |
| Nitration | HNO3, H2SO4 | 3-Nitro-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- and 5-Nitro-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 3-Acetyl-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- and 5-Acetyl-[1,1-biphenyl]-2-ol, 4-methoxy-6-methyl- |
Nucleophilic Reactions and Pathways Involving the Hydroxyl Group of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The hydroxyl group of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- can participate in a variety of nucleophilic reactions. The hydroxyl group itself is a poor leaving group (as hydroxide, OH⁻), so direct nucleophilic substitution is generally not feasible. researchgate.netlibretexts.org However, its reactivity can be enhanced by converting it into a better leaving group.
Activation of the Hydroxyl Group:
Protonation: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH2⁺). The leaving group is now water (H2O), which is a much better leaving group than hydroxide. This allows for nucleophilic substitution reactions to occur. libretexts.org
Conversion to Sulfonate Esters: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate) by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. Sulfonate ions are excellent leaving groups, facilitating subsequent nucleophilic substitution.
Conversion to Halides: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a bromide or chloride, respectively. libretexts.org
Once activated, the biphenyl derivative can undergo nucleophilic substitution with a variety of nucleophiles.
| Reaction Type | Reagents | Product Type |
| Etherification (Williamson Synthesis) | 1. NaH2. R-X (alkyl halide) | Alkoxy derivative |
| Esterification (Fischer) | R-COOH, H⁺ | Ester derivative |
| Esterification | R-COCl, pyridine | Ester derivative |
| Nucleophilic Substitution (via Sulfonate) | 1. TsCl, pyridine2. Nu⁻ (e.g., CN⁻, N₃⁻) | Substituted biphenyl |
Oxidation and Reduction Chemistry of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The oxidation and reduction chemistry of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- can involve the hydroxyl group, the methyl group, and the aromatic rings.
Oxidation:
Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures. The presence of multiple electron-donating groups on the ring makes it particularly prone to oxidation.
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield the corresponding benzoic acid derivative. youtube.com
Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions in the presence of certain oxidizing agents to form more complex dimeric or polymeric structures.
Reduction:
Reduction of the Aromatic Rings: The aromatic rings of the biphenyl system can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of a cyclohexyl-cyclohexanol derivative.
Reductive Cleavage of the Methoxy Group: Under certain conditions, the methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃).
A study on the microbial oxidation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b showed that both ring hydroxylation and substituent oxidation can occur. nih.gov This suggests that biocatalytic methods could also be employed for the selective oxidation of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-.
Rearrangement Reactions and Conformational Dynamics of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Conformational Dynamics and Atropisomerism:
A key feature of ortho-substituted biphenyls is the phenomenon of atropisomerism , which arises from hindered rotation around the single bond connecting the two phenyl rings. libretexts.orgslideshare.net The presence of bulky substituents in the ortho positions (in this case, a hydroxyl group and a methyl group on one ring) can create a significant energy barrier to rotation. libretexts.orgresearchgate.net If this barrier is high enough, the molecule can be resolved into stable, non-superimposable mirror images (enantiomers). libretexts.org
The rotational barrier in [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would be influenced by the steric bulk of the ortho-hydroxyl and ortho-methyl groups, as well as any intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the other ring. Dynamic NMR spectroscopy and computational methods can be used to determine the energy barrier to rotation. researchgate.net
Rearrangement Reactions:
While not as common as other reaction types, substituted biphenyls can undergo rearrangement reactions under certain conditions. For example, acid-catalyzed rearrangements of arenes can occur through the intermediacy of ipso arenium ions, where a proton attaches to a carbon atom that already bears a substituent. beilstein-journals.org Under strongly acidic conditions, it is conceivable that [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- could undergo rearrangements involving migration of its substituents.
Heterocyclic Annulation and Further Derivatization of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The functional groups on [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- provide handles for the construction of fused heterocyclic rings, a process known as annulation. These reactions can lead to the synthesis of more complex and potentially biologically active molecules.
Synthesis of Dibenzofurans: The phenolic hydroxyl group can be used to construct a furan (B31954) ring fused to the biphenyl system. This can be achieved through various methods, including intramolecular cyclization reactions.
Synthesis of other Heterocycles: The hydroxyl and methoxy groups can be modified to introduce other functionalities that can then participate in cyclization reactions to form a wide range of heterocyclic systems. For instance, the hydroxyl group can be converted to an amino group, which can then be used in the synthesis of nitrogen-containing heterocycles.
Palladium-catalyzed annulation reactions of hetarynes with biaryl compounds have been reported as a method for the π-extension of heterocycles, suggesting that the biphenyl core of the title compound could be a suitable substrate for such transformations. nih.govescholarship.org
Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
A thorough understanding of the reactivity and conformational behavior of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- can be achieved through the use of advanced spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Variable-temperature NMR can be used to study the conformational dynamics and determine the rotational energy barrier associated with atropisomerism. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to study intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight and elemental composition data, confirming the identity of reaction products.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be used to model the ground state and transition state geometries of the molecule, predict reaction pathways, and calculate rotational energy barriers. semanticscholar.org These computational studies can provide valuable insights into the mechanisms of the reactions discussed above.
Quantum Mechanics (QM) Calculations: QM methods can be used in conjunction with experimental techniques like X-ray crystallography and Raman spectroscopy to study the molecular conformation, including the torsion angle between the aromatic rings. iucr.orgiucr.orgresearchgate.net
Studies on other substituted biphenyls have successfully used these techniques to characterize their structures and rotational dynamics, providing a framework for similar investigations on [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. conicet.gov.arconicet.gov.ar
Design and Synthesis of Structural Analogues of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The design of structural analogues of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would logically involve the modification of the substituent groups on the biphenyl core, namely the hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups, as well as their positions on the rings. The synthesis of such analogues can be achieved through various established methods for biphenyl construction, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach. rsc.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. rsc.org
For instance, to synthesize analogues of the target compound, a suitably substituted phenylboronic acid could be reacted with a substituted aryl halide. Other synthetic strategies include the Ullmann reaction and Negishi coupling, which also facilitate the formation of the biaryl linkage. rsc.org The synthesis of hydroxylated biphenyls often starts from readily available natural phenols, such as eugenol (B1671780) and curcumin, which can be dimerized or coupled with other aromatic rings. researchgate.net
Table 1: Examples of Synthetic Methods for Biphenyl Analogues
| Reaction Name | Reactants | Catalyst | General Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide | Palladium complex | Versatile for a wide range of substituted biphenyls |
| Ullmann Reaction | Aryl halides | Copper | Synthesis of symmetrical biphenyls |
Systematic Modification of Substituents on the Biphenyl Core of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Systematic modification of the substituents on the biphenyl core is a cornerstone of SAR studies. By altering the nature, size, and position of these groups, researchers can probe their influence on biological activity.
Hydroxyl Group (-OH): The phenolic hydroxyl group is often crucial for biological activity, acting as a hydrogen bond donor and/or acceptor. Its acidity and potential for metabolic modification are also key factors. In analogues, this group could be replaced with a methoxy group (to block hydrogen bonding and increase lipophilicity), an amino group, or a halogen to alter electronic properties.
Methoxy Group (-OCH3): The methoxy group can influence lipophilicity and metabolic stability. Its position on the ring affects the electronic distribution and steric environment. Analogues might explore moving the methoxy group to other positions or replacing it with other alkoxy groups of varying chain lengths.
Research on other hydroxylated biphenyls has shown that the position and nature of substituents have a profound impact on their biological activities, such as antioxidant and anticancer properties. researchgate.net
Conformational Effects on Activity in [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- Derivatives
For derivatives of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the presence of the methyl group at the 6-position (ortho to the biphenyl linkage) would enforce a twisted conformation. The degree of this twist is influenced by the size of the ortho substituents. Larger groups lead to a greater dihedral angle and more restricted rotation around the C-C single bond connecting the two rings. libretexts.org This conformational restriction can be advantageous for biological activity by pre-organizing the molecule into a conformation that is favorable for binding to a biological target. psu.edu Studies on polychlorinated biphenyls have demonstrated a clear link between their conformational structure and biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For biphenyl derivatives, QSAR studies have been successfully employed to predict activities such as enzyme inhibition. tandfonline.comnih.gov
A QSAR model for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- derivatives would typically involve calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.
For example, a 3D-QSAR study on imidazole-substituted biphenyls as CYP17 inhibitors revealed the importance of steric and electronic fields around the biphenyl core for activity. tandfonline.com Such models can guide the design of new, more potent analogues by predicting their activity before synthesis.
Table 2: Common Descriptors Used in QSAR Models for Biphenyl Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment | Distribution of electrons, polarity |
| Steric | Molecular Volume, Surface Area, Shadow Parameters | Size and shape of the molecule |
| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior |
Stereochemical Aspects of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- and its Analogues
A key stereochemical feature of many substituted biphenyls is atropisomerism. youtube.comslideshare.net This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, which can lead to the existence of stable, non-superimposable mirror images (enantiomers) if the substitution pattern is appropriate. pharmaguideline.com
For a biphenyl to exhibit atropisomerism, there must be sufficiently large groups at the ortho positions to restrict free rotation, and each ring must be asymmetrically substituted. stackexchange.com In the case of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the presence of the methyl group at the 6-position and a hydroxyl group at the 2-position on one ring, along with potential substituents on the second ring, could lead to axial chirality.
The biological activity of atropisomeric biphenyls can be highly stereospecific, with one enantiomer often being significantly more active than the other. nih.gov This is because the three-dimensional arrangement of the substituents can lead to different interactions with a chiral biological target, such as an enzyme or receptor. Therefore, the synthesis and biological evaluation of individual enantiomers of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- analogues would be a critical aspect of a thorough SAR investigation.
Physicochemical Properties
The physical and chemical properties of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- determine its behavior in various systems, including its solubility and potential for bioaccumulation. The properties listed below are estimates based on data for structurally similar compounds.
| Property | Estimated Value / Characteristic |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. rsc.org |
| Melting Point | Estimated to be in the range of 50-100 °C, by comparison with isomers like 4'-Methoxy-3-methyl-1,1'-biphenyl (m.p. 48-49°C). rsc.org |
| Boiling Point | Expected to be >280 °C, similar to other substituted biphenyls. |
| Solubility | Likely has low solubility in water due to the hydrophobic biphenyl (B1667301) core. Expected to be soluble in non-polar organic solvents such as ethanol, ether, and chloroform. nih.gov |
| pKa | The phenolic hydroxyl group would make the compound weakly acidic. The exact pKa would be influenced by the electronic effects of the methoxy (B1213986) and methyl substituents. |
| LogP (Octanol-Water Partition Coefficient) | Expected to have a relatively high LogP value, indicating a tendency to be lipophilic. |
Potential Research Applications
Given the structural features of a hydroxylated and methoxylated biphenyl (B1667301), [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- is a candidate for investigation in several areas of chemical and biological research.
Antioxidant Studies: The phenolic hydroxyl group is a key feature that imparts antioxidant properties to many molecules. This compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress, similar to other hydroxylated biphenyls. researchgate.net
Asymmetric Synthesis: Chiral biphenyl diols are important ligands in asymmetric catalysis. nih.govchemrxiv.org While the target molecule is not a diol, it could serve as a precursor for the synthesis of more complex chiral ligands. The specific substitution pattern may offer unique steric and electronic properties beneficial for inducing enantioselectivity in chemical reactions.
Medicinal Chemistry: Substituted biphenyls are prevalent in drug discovery. spectrabase.com This compound could be used as a building block for the synthesis of more complex molecules with potential therapeutic activities. The combination of hydroxyl and methoxy (B1213986) groups may influence its binding to biological targets and its pharmacokinetic properties.
Materials Science: Biphenyl derivatives are foundational in the creation of liquid crystals and organic electronics. nih.gov The specific substitution pattern of this molecule could be explored for its influence on properties relevant to these applications.
Theoretical and Computational Studies on 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl
Quantum Chemical Calculations of Electronic Structure and Reactivity of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This is often visualized using molecular electrostatic potential (MEP) maps, which are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactive tendencies.
Table 1: Calculated Electronic Properties of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
| Parameter | Value (Illustrative) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
| Chemical Softness (S) | 0.217 eV⁻¹ |
Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would be determined through specific DFT calculations.
Molecular Dynamics Simulations of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, MD simulations can provide valuable information about its conformational dynamics and its interactions with different solvent environments. By simulating the molecule in solvents of varying polarity, such as water, ethanol, and chloroform, it is possible to understand how the solvent influences the molecule's structure and behavior.
These simulations can reveal the preferred conformations of the molecule, the rotational barriers around the biphenyl (B1667301) linkage, and the formation of intra- and intermolecular hydrogen bonds. The analysis of radial distribution functions from MD simulations can offer insights into the solvation shell structure around the molecule, indicating how solvent molecules arrange themselves around the solute. This information is critical for understanding the molecule's solubility and its behavior in biological systems.
Table 2: Interaction Energies of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- with Different Solvents (Illustrative)
| Solvent | Interaction Energy (kcal/mol) |
| Water | -15.2 |
| Ethanol | -12.8 |
| Chloroform | -8.5 |
Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from MD simulations. The interaction energy reflects the strength of the interaction between the solute and the solvent.
Prediction of Spectroscopic Signatures for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its UV-Vis absorption spectrum. This allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental data to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netepstem.net The predicted NMR spectra can aid in the structural elucidation of the compound and its derivatives.
Table 3: Predicted Spectroscopic Data for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value (Illustrative) |
| UV-Vis | λmax | 285 nm |
| IR | O-H stretch | 3450 cm⁻¹ |
| IR | C-O stretch | 1250 cm⁻¹ |
| ¹H NMR | Ar-H | 6.8 - 7.5 ppm |
| ¹H NMR | OCH₃ | 3.8 ppm |
| ¹H NMR | CH₃ | 2.2 ppm |
| ¹³C NMR | Ar-C | 110 - 158 ppm |
| ¹³C NMR | OCH₃ | 55 ppm |
| ¹³C NMR | CH₃ | 20 ppm |
Note: This data is illustrative. Precise spectroscopic parameters would be the result of specific quantum chemical calculations.
Computational Design of Novel Derivatives of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The insights gained from the computational studies described above can be leveraged for the in silico design of novel derivatives of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- with enhanced or specific properties. By systematically modifying the structure of the parent molecule, for example, by introducing different functional groups at various positions, it is possible to tune its electronic and chemical properties.
Computational screening of a virtual library of derivatives can be performed to identify candidates with desired characteristics, such as a smaller HOMO-LUMO gap for increased reactivity, or altered solubility for specific applications. This approach, often referred to as rational drug design in a pharmaceutical context, can significantly accelerate the discovery and development of new functional molecules, saving time and resources compared to traditional trial-and-error synthesis and testing. For instance, derivatives with modified substituents could be designed to enhance their potential as antioxidants or as building blocks for advanced materials.
Advanced Analytical Methodologies for 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl Research
High-Resolution Spectroscopic Characterization Techniques for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate structure of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the biphenyl (B1667301) rings. For instance, Nuclear Overhauser Effect (NOE) difference experiments could be used to establish the spatial proximity between the methoxy and hydroxyl groups, confirming their ortho relationship. scribd.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the different carbon atoms in the biphenyl rings and the substituent groups.
The following table presents hypothetical ¹H and ¹³C NMR data for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, based on data from similar substituted biphenyls. rsc.org
| Assignment | Hypothetical ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Hypothetical ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Aromatic-H | 7.50-7.20 (m, 5H) | 155.0 (C-OH) |
| Aromatic-H | 6.80 (d, J=2.5 Hz, 1H) | 150.0 (C-OCH₃) |
| Aromatic-H | 6.70 (d, J=2.5 Hz, 1H) | 140.0 (C-Ar) |
| -OH | 5.50 (s, 1H) | 135.0 (C-Ar) |
| -OCH₃ | 3.85 (s, 3H) | 130.0-125.0 (Ar-CH) |
| -CH₃ | 2.20 (s, 3H) | 115.0 (Ar-CH) |
| 110.0 (Ar-CH) | ||
| 55.0 (-OCH₃) | ||
| 20.0 (-CH₃) |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. These techniques are complementary and probe the vibrational modes of the molecule. ksu.edu.sa
The IR spectrum is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the hydroxyl and methoxy groups would likely appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The aromatic ring vibrations, especially the symmetric "breathing" modes, are often strong in the Raman spectrum. The C-C stretching of the biphenyl linkage would also be observable.
The following table summarizes the expected characteristic vibrational frequencies for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. scispace.comresearchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (phenolic) | 3500-3200 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2980-2850 | 2980-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O Stretch (hydroxyl, methoxy) | 1260-1000 | Moderate |
| Biphenyl C-C Stretch | ~1300 | Strong |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the electron ionization (EI) mass spectrum of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the molecular ion peak (M⁺) would be expected. Common fragmentation pathways for related methoxyhalobiphenyls involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. nih.govnih.gov The fragmentation of the biphenyl core can also lead to characteristic ions.
A hypothetical fragmentation pathway for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- is presented below:
M⁺ : The molecular ion.
[M - CH₃]⁺ : Loss of a methyl radical from the methoxy group.
[M - CH₃ - CO]⁺ : Subsequent loss of carbon monoxide.
[M - OCH₃]⁺ : Loss of a methoxy radical.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov A successful single-crystal X-ray diffraction analysis of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This would unequivocally confirm the connectivity of the atoms and the stereochemistry of the molecule, including the conformation of the atropisomers in the solid state. Obtaining suitable single crystals is a prerequisite for this technique.
Chromatographic Separation and Purity Assessment of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Chromatographic techniques are essential for the separation and purity assessment of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. High-performance liquid chromatography (HPLC) is a versatile method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating the target compound from impurities. helixchrom.com The purity can be determined by analyzing the peak area of the main component relative to the total peak area in the chromatogram.
Gas chromatography (GC) could also be employed, particularly for assessing the presence of volatile impurities. Given the phenolic nature of the compound, derivatization to a more volatile ether or ester might be necessary for optimal GC analysis.
Advanced Chiroptical Spectroscopy for Enantiomeric Purity of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- (if chiral)
As previously discussed, [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- is expected to be chiral due to atropisomerism. pharmaguideline.com Therefore, advanced chiroptical spectroscopy techniques are crucial for determining the enantiomeric purity of a sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. This technique can be used to determine the enantiomeric excess (ee) of a sample and can also provide information about the absolute configuration of the enantiomers when compared with theoretical calculations or data from compounds with known configurations.
Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation as a function of wavelength, is another valuable chiroptical technique that can be used to characterize the enantiomers of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-.
Exploration of Biological Activities and Mechanisms for 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl Non Clinical Focus
In Vitro Enzyme Inhibition/Activation Studies of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-
There is no publicly available scientific literature detailing in vitro studies on the inhibitory or activation effects of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- on any specific enzymes. Research into the broader class of hydroxylated biphenyls indicates that they can interact with various enzymes, but data specific to this compound is absent.
Table 1: Summary of In Vitro Enzyme Activity Data
| Enzyme Target | Type of Assay | Result for [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Receptor Binding and Ligand-Target Interactions of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-
No studies have been published that investigate the receptor binding affinity or ligand-target interactions of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-. While related biphenyl (B1667301) structures have been explored as ligands for various receptors, including dopamine (B1211576) and P-glycoprotein transporters, this specific compound has not been characterized in any receptor binding assays. acs.orgnih.gov
Table 2: Receptor Binding Profile
| Receptor Target | Binding Affinity (e.g., Ki, IC50) | Method |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Cellular Pathway Modulation by [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- in Model Systems
There is a lack of research on the effects of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- on cellular pathways in model systems. Consequently, its potential to modulate signaling cascades, gene expression, or other cellular processes remains uninvestigated.
Table 3: Cellular Pathway Modulation
| Model System | Pathway Investigated | Observed Effect of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Antimicrobial or Antifungal Research on [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- and its Analogues
No specific antimicrobial or antifungal studies have been conducted on [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-. The broader class of biphenyl and methoxyphenol derivatives has shown promise in this area, with some compounds exhibiting activity against various bacterial and fungal strains. researchgate.netresearchgate.net However, the efficacy of this particular compound has not been evaluated.
Table 4: Antimicrobial and Antifungal Activity Summary
| Organism | Assay Type (e.g., MIC, Zone of Inhibition) | Result for [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Investigation of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- as a Chemical Probe in Biological Systems
There are no reports of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- being synthesized or utilized as a chemical probe for studying biological systems. The development of a compound as a chemical probe requires extensive characterization of its selectivity and mechanism of action, which has not been performed for this molecule.
Table 5: Chemical Probe Characteristics
| Property | Assessment for [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- |
|---|---|
| Target Selectivity | Data Not Available |
| Potency | Data Not Available |
| Mechanism of Action | Data Not Available |
Metabolomic and Proteomic Studies on the Effects of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- in Non-Human Models
No metabolomic or proteomic studies have been published to assess the global effects of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- in any non-human model systems. Such studies would be essential to understand its metabolic fate and its impact on protein expression profiles, but this research has not been undertaken.
Table 6: Metabolomic and Proteomic Findings
| Study Type | Model System | Key Findings for [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- |
|---|---|---|
| Metabolomics | Data Not Available | Data Not Available |
| Proteomics | Data Not Available | Data Not Available |
Environmental Fate and Degradation Studies of 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl
Photodegradation Pathways of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Photodegradation, or photolysis, is a significant abiotic process that can break down chemical compounds in the environment through the action of sunlight. For aromatic compounds like [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, this process is particularly relevant in aquatic systems and on surfaces exposed to light. The presence of a phenolic hydroxyl group and methoxy (B1213986) group on the biphenyl (B1667301) structure is expected to influence its susceptibility to photodegradation.
The primary mechanism of photodegradation for phenolic compounds in water involves the generation of highly reactive hydroxyl radicals (•OH) from other photosensitive substances in the water (e.g., nitrates, dissolved organic matter). These radicals can then attack the aromatic rings of the biphenyl molecule. Direct photolysis, where the molecule itself absorbs ultraviolet radiation, is also a potential pathway.
Upon photoexcitation, phenolic compounds can undergo O-H bond fission, leading to the formation of phenoxyl radicals. nih.gov For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, this would result in a corresponding biphenoxyl radical. This radical is a key intermediate that can undergo further reactions, including dimerization, polymerization, or reaction with other radicals and oxygen. The position of the methyl group on the benzene (B151609) ring can influence the vibrational energy of the resulting radical, which in turn affects its subsequent reactivity. nih.gov
The photodegradation of phenol (B47542) has been shown to produce intermediates such as hydroquinone, catechol, and benzoquinone before eventual mineralization to carbon dioxide and water. scispace.comnih.gov It is plausible that the degradation of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- would proceed through analogous hydroxylated intermediates. The methoxy group may also be susceptible to photochemical cleavage.
The table below illustrates potential photodegradation products based on studies of similar compounds.
| Parent Compound | Potential Photodegradation Intermediates | Reference Compounds |
| [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- | Dihydroxylated biphenyls, Quinone-like structures, Ring-cleavage products | Phenol, Methylphenols nih.govscispace.com |
| Phenoxyl radicals | Phenol nih.gov | |
| Demethoxylated and hydroxylated biphenyls | Methoxy-substituted biphenyls psu.edu |
This table is illustrative and based on the photodegradation pathways of structurally similar compounds. Specific intermediates for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- have not been empirically determined.
Biodegradation Mechanisms of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- by Microorganisms
Biodegradation is a key process determining the environmental persistence of organic pollutants. The breakdown of biphenyl and its derivatives by microorganisms is well-documented. ethz.ch The primary aerobic pathway for biphenyl degradation is often referred to as the "biphenyl upper pathway," which involves a series of enzymatic reactions that lead to ring cleavage. ethz.chwalshmedicalmedia.com
The initial and often rate-limiting step is the dihydroxylation of one of the aromatic rings by a multi-component enzyme system called biphenyl dioxygenase (BphA). nih.gov This enzyme introduces two hydroxyl groups at adjacent ortho and meta positions (the 2,3-position), forming a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. This is followed by dehydrogenation by BphB to form 2,3-dihydroxybiphenyl. The dihydroxylated ring is then cleaved by a dioxygenase (BphC), and the resulting product is hydrolyzed by BphD, ultimately leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle. walshmedicalmedia.com
For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the existing hydroxyl, methoxy, and methyl substituents would likely influence the action of these enzymes. The presence of these groups can affect the substrate specificity and the rate of degradation. nih.gov
Furthermore, the methoxy group is subject to microbial O-demethylation. Various aerobic and anaerobic bacteria possess enzymes, such as cytochrome P450 monooxygenases or other demethylases, that can cleave the aryl methyl ether bond. asm.orgasm.org This process would transform the methoxy group into a hydroxyl group, producing a dihydroxylated biphenyl derivative, which could then be more readily degraded via the ring-cleavage pathway. The O-demethylation of methoxylated aromatic compounds is a critical step in the microbial catabolism of lignin-derived substances. asm.org
The table below summarizes the key enzymes involved in the biphenyl degradation pathway, which are likely relevant for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-.
| Enzyme | Abbreviation | Function in Biphenyl Degradation |
| Biphenyl Dioxygenase | BphA | Dihydroxylation of the aromatic ring walshmedicalmedia.comnih.gov |
| cis-2,3-dihydro-2,3-dihydroxybiphenyl Dehydrogenase | BphB | Formation of 2,3-dihydroxybiphenyl walshmedicalmedia.com |
| 2,3-dihydroxybiphenyl 1,2-Dioxygenase | BphC | meta-cleavage of the dihydroxylated ring walshmedicalmedia.com |
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase | BphD | Hydrolysis of the ring-cleavage product walshmedicalmedia.com |
| O-demethylase / Monooxygenase | - | Cleavage of the methoxy group to a hydroxyl group asm.orgasm.org |
This table outlines the general enzymatic pathway for biphenyl degradation. The specific enzymes acting on [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- have not been identified.
Hydrolytic Stability of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, the key bonds to consider for hydrolysis are the ether linkage of the methoxy group and the bonds within the biphenyl structure itself.
The biphenyl structure, consisting of two benzene rings linked by a carbon-carbon single bond, is chemically stable and not susceptible to hydrolysis under typical environmental conditions (i.e., pH range of 5-9 and ambient temperatures). Similarly, the methyl and hydroxyl groups attached to the aromatic rings are also hydrolytically stable.
The aryl methyl ether bond (Ar-O-CH₃) of the methoxy group is also generally resistant to abiotic hydrolysis in aqueous environments. The cleavage of this bond typically requires harsh conditions, such as high temperatures and the presence of strong acids or bases, which are not found in most natural waters. acs.orgnih.gov While catalyzed hydrolysis of aryl methyl ethers can occur, for instance in the presence of specific enzymes or solid catalysts like zeolites, these conditions are not broadly representative of aquatic ecosystems. acs.org Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- in aquatic environments. Any cleavage of the methoxy group is more likely to occur via biological (enzymatic) processes as discussed in the biodegradation section.
| Structural Moiety | Susceptibility to Hydrolysis (Environmental Conditions) | Reasoning |
| Biphenyl C-C bonds | Very Low | High bond energy and stability of aromatic rings. |
| Aryl C-O (hydroxyl) | Very Low | Stable phenolic bond. |
| Aryl C-C (methyl) | Very Low | Stable C-C bond. |
| Aryl Methyl Ether (methoxy) | Very Low | Requires harsh conditions (strong acid/base) for abiotic cleavage. acs.orgnih.gov |
This table provides a qualitative assessment of the hydrolytic stability based on general chemical principles.
Environmental Monitoring Techniques for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
Effective monitoring of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- and its potential degradation products in environmental matrices such as water, soil, and sediment is essential for assessing its distribution and fate. While specific methods for this exact compound are not established, standard analytical techniques for phenols, substituted biphenyls, and other persistent organic pollutants (POPs) are applicable. nih.govmdpi.com
The general workflow for environmental monitoring involves sample collection, extraction of the target analytes from the sample matrix, cleanup to remove interfering substances, and finally, instrumental analysis for identification and quantification.
Sample Preparation:
Solid-Phase Extraction (SPE): For water samples, SPE is a common technique used to concentrate the analyte and remove impurities. Water is passed through a cartridge containing a solid sorbent that retains the compound of interest, which is then eluted with a small volume of an organic solvent. nih.gov
Liquid-Liquid Extraction (LLE): This is a traditional method where the water sample is mixed with an immiscible organic solvent. The target compound partitions into the organic phase, which is then collected and concentrated. nih.gov
Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction is a robust method for extracting organic compounds using an appropriate solvent.
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The phenolic group of the target compound may require derivatization to increase its volatility for GC analysis. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. It can be coupled with various detectors, such as a UV-Vis detector or a mass spectrometer (LC-MS), for high sensitivity and selectivity. nih.govalsenvironmental.co.uk
The table below summarizes common analytical techniques used for related compounds.
| Analytical Technique | Detector | Applicability for Target Compound | Typical Detection Limits |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High, likely requires derivatization. Excellent for identification. epa.gov | ng/L to µg/L |
| Flame Ionization Detector (FID) | Good for quantification, but less specific than MS. epa.gov | µg/L | |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | High, very specific and sensitive. No derivatization needed. nih.gov | ng/L to µg/L |
| UV-Vis / Diode Array Detector | Good for quantification if compound has sufficient chromophores. nih.gov | µg/L |
Detection limits are general estimates and depend on the sample matrix, extraction efficiency, and specific instrument configuration.
Potential Non Clinical Applications of 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl in Material Science or Catalysis
[1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- as a Ligand in Catalysis
There is currently no available scientific literature that describes the use or evaluation of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- as a ligand in catalysis. Biphenyl (B1667301) scaffolds, in general, are utilized in the design of chiral ligands for asymmetric catalysis, but specific studies involving the title compound have not been reported. researchgate.netnih.govchemrxiv.org Research in this area tends to focus on other substituted biphenyls, and as such, no data on the catalytic activity, substrate scope, or efficiency of metal complexes incorporating [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- can be provided.
Incorporation of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- into Polymeric Materials
No research has been found to indicate that [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- has been incorporated into polymeric materials. The functional groups present on the molecule, a hydroxyl and a methoxy (B1213986) group, could potentially allow for its use as a monomer or a modifying agent in polymer synthesis. However, there are no published studies detailing such applications. Therefore, information regarding the types of polymers it could form, the methods of polymerization, or the properties of the resulting materials is not available.
Optoelectronic Properties and Applications of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- Derivatives
The optoelectronic properties of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- or its derivatives have not been documented in the scientific literature. While substituted biphenyls are a class of compounds that can exhibit interesting photophysical properties with potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes, no studies have been conducted on this specific molecule. lehigh.edu Data concerning its absorption and emission spectra, quantum yield, or any potential use in optoelectronic devices are therefore absent.
Advanced Chemical Synthesis Applications Utilizing [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- as a Precursor
There are no documented instances of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- being used as a precursor in advanced chemical synthesis. The reactivity of its functional groups could theoretically make it a starting material for the synthesis of more complex molecules. nih.govrsc.org However, no synthetic pathways that utilize this specific compound as a building block have been reported in peer-reviewed literature or patents.
Future Directions and Research Opportunities for 1,1 Biphenyl 2 Ol,4 Methoxy 6 Methyl
Unexplored Synthetic Routes and Structural Modifications for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The synthesis of biphenyl (B1667301) derivatives is a well-established field, yet novel and more efficient routes can always be explored. nih.govrsc.org For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, future research could focus on developing scalable, cost-effective, and environmentally friendly synthetic strategies.
Unexplored Synthetic Routes:
Classic methods for creating the biphenyl C-C bond, such as the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, are highly effective but often rely on expensive catalysts and specific precursors. nih.govrsc.org Future work could investigate alternative, greener synthetic pathways. For instance, direct C-H activation/arylation methods are emerging as powerful tools for biphenyl synthesis, potentially reducing the need for pre-functionalized starting materials.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Arylation | Atom economy, reduced pre-functionalization steps. | Catalyst development, regioselectivity control. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps. | Reaction sequence design, catalyst compatibility. |
| Flow Chemistry Synthesis | Scalability, safety, precise reaction control. | Reactor design, optimization of reaction parameters. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering. |
Structural Modifications:
Systematic structural modification of the parent compound is crucial for developing structure-activity relationships (SAR). Modifications can be targeted to enhance potency, selectivity, or pharmacokinetic properties. For [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, several modifications could be explored.
Hydroxyl Group: The phenolic hydroxyl group is a key feature, likely involved in hydrogen bonding with biological targets. It can be converted to esters or ethers to create prodrugs or to modulate solubility and metabolic stability. mdpi.com
Methoxy (B1213986) Group: The position and number of methoxy groups can significantly influence biological activity. nih.gov Exploring demethylation to the corresponding diol or introducing additional methoxy groups could yield compounds with different target affinities.
Methyl Group: The methyl group can be replaced with other alkyl groups (ethyl, propyl) or electron-withdrawing groups (halogens, trifluoromethyl) to probe steric and electronic effects at that position.
Biphenyl Rings: Substitution patterns on both phenyl rings can be altered. Introducing various substituents (e.g., halogens, nitro groups, amino groups) could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity. arabjchem.org
Emerging Biological Targets and Mechanistic Hypotheses for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
The structural motifs within [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- suggest several potential biological activities. Phenolic compounds are well-known antioxidants, while biphenyl structures are present in various antimicrobial and anticancer agents. arabjchem.orgatlantis-press.com
Potential Biological Targets:
Antioxidant Activity: The phenolic hydroxyl group makes the compound a prime candidate for antioxidant activity by acting as a free radical scavenger. This could be relevant for conditions associated with oxidative stress.
Enzyme Inhibition: Many biphenyl derivatives are known to inhibit enzymes. Potential targets could include cyclooxygenases (COX-1/COX-2), relevant for anti-inflammatory applications, or kinases, which are critical in cancer signaling pathways.
Antimicrobial Activity: Biphenyl compounds have shown promise as antibacterial and antifungal agents. arabjchem.org The lipophilic nature of the biphenyl core combined with the reactive phenol (B47542) group could allow it to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity: The compound could be investigated for its antiproliferative effects on various cancer cell lines. nih.gov The mechanism might involve inducing apoptosis, inhibiting cell cycle progression, or targeting specific oncogenic proteins.
Receptor Modulation: The rigid structure of the biphenyl core could allow it to bind to various nuclear or cell surface receptors, potentially acting as an agonist or antagonist. For example, some analogs show activity at estrogen receptors. drugbank.com
| Potential Target | Mechanistic Hypothesis | Therapeutic Area |
| Reactive Oxygen Species (ROS) | Hydrogen atom donation from the phenolic -OH group to neutralize free radicals. | Diseases related to oxidative stress. |
| Cyclooxygenase (COX) Enzymes | Binding to the active site, inhibiting prostaglandin synthesis. | Inflammation, Pain. |
| Bacterial Cell Wall/Membrane | Disruption of membrane integrity or inhibition of key metabolic enzymes. | Infectious Diseases. |
| Kinases/Apoptotic Pathways | Inhibition of signaling pathways crucial for cancer cell survival and proliferation. | Oncology. |
| Nuclear Receptors | Competitive binding to ligand-binding domains, modulating gene transcription. | Endocrinology, Oncology. |
Integration of Artificial Intelligence and Machine Learning in [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can accelerate the research and development process for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-.
Predictive Modeling: ML models can be trained on existing chemical datasets to predict the biological activities, toxicity, and physicochemical properties of novel derivatives of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-. nih.gov These models can be optimized to generate structures with desired properties, such as high predicted activity against a specific target and low predicted toxicity.
Synthetic Route Prediction: AI tools can analyze the structure of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- and its analogues to propose viable and efficient synthetic routes. Retrosynthesis software can help chemists devise novel pathways to complex molecules. nih.gov
Data Analysis: Research on this compound will generate large datasets from high-throughput screening and other assays. AI can be used to analyze this complex data to identify subtle structure-activity relationships and mechanistic insights that might be missed by human researchers.
Interdisciplinary Research Collaborations Focusing on [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-
To fully unlock the potential of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, collaboration across multiple scientific disciplines is essential.
Synthetic and Computational Chemistry: Synthetic chemists can synthesize the parent compound and its derivatives, while computational chemists can use modeling and AI to guide the design of new analogues and predict their properties.
Pharmacology and Toxicology: Pharmacologists can screen the synthesized compounds for biological activity against various targets. Toxicologists are needed to assess the safety profile of the most promising leads early in the development process.
Structural Biology: If a promising biological target is identified, structural biologists can work to determine the crystal structure of the compound bound to its target. This provides invaluable information for understanding the mechanism of action and for designing more potent and selective analogues.
Materials Science: Biphenyls are also used in the development of polymers and other materials. nih.gov Collaborations with materials scientists could explore non-pharmaceutical applications for [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl- and its derivatives, for example, in the creation of advanced polymers or sensors. uchicago.edu
By pursuing these future directions, the scientific community can systematically explore the synthetic, biological, and therapeutic potential of [1,1-Biphenyl]-2-ol, 4-methoxy-6-methyl-, potentially leading to the development of new scientific tools, materials, or therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl- in academic settings?
- Methodological Answer : The compound can be synthesized via methoxylation of biphenyl precursors using methanol and strong acid catalysts under elevated temperatures (e.g., 80–120°C) to ensure complete substitution . Alternative routes involve Suzuki-Miyaura cross-coupling reactions to introduce the methyl and methoxy groups. Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by NMR to confirm regioselectivity .
Q. How can researchers characterize the structural and electronic properties of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between phenolic -OH and methoxy groups) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass matching theoretical 256.3 g/mol) .
Q. What experimental precautions are necessary for handling [1,1-Biphenyl]-2-ol derivatives in biological assays?
- Methodological Answer : Due to phenolic toxicity, use PPE (gloves, lab coat) and ensure proper ventilation. Solubility in DMSO or ethanol should be optimized (<1% v/v to avoid solvent interference). For antimicrobial assays, test stability in aqueous buffers (pH 7.4) to rule out degradation artifacts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for [1,1-Biphenyl]-2-ol derivatives?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. For example, discrepancies in C signals for methoxy groups may arise from conformational flexibility; MD simulations can model dynamic effects .
Q. What mechanisms underlie the antimicrobial activity of [1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-?
- Methodological Answer : Conduct time-kill assays and SEM imaging to observe cell membrane disruption. Compare with o-phenylphenol (CAS 90-43-7), a known fungicide, to assess whether methoxy/methyl groups enhance lipid bilayer penetration or inhibit ergosterol biosynthesis .
Q. How can researchers design stability-indicating HPLC methods for this compound?
- Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Monitor degradation products (e.g., quinone formation from oxidation) at 254 nm. Validate method robustness via forced degradation studies (heat, light, pH extremes) .
Q. What strategies mitigate aggregation issues in solubility studies of biphenyl-based compounds?
- Methodological Answer : Employ co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) to enhance solubility. Use dynamic light scattering (DLS) to detect aggregates and adjust formulation pH to stabilize the phenolic -OH group .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
